molecular formula C11H13N3O3 B14905066 n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide

Cat. No.: B14905066
M. Wt: 235.24 g/mol
InChI Key: CMJQBMNXNRPADM-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide (CAS 923121-31-7) is a specialized organic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This acetamide derivative features a cyclopropylamide group and a (2-nitrophenyl)amino moiety, a structural pattern seen in compounds investigated as chemical intermediates and for their potential bioactivity . Its structure suggests potential as a building block in medicinal chemistry, particularly in the synthesis of molecules that target challenging protein classes. Membrane-associated proteins, such as G-protein-coupled receptors (GPCRs) and ion channels, represent a significant portion of drug targets . Research into these "difficult sequences" often requires custom-designed synthetic molecules, and intermediates like acetamide derivatives can be valuable tools in such exploratory studies . This product is intended for research and further manufacturing applications, strictly as a building block or reference standard in laboratory settings. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic human use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-cyclopropyl-2-(2-nitroanilino)acetamide

InChI

InChI=1S/C11H13N3O3/c15-11(13-8-5-6-8)7-12-9-3-1-2-4-10(9)14(16)17/h1-4,8,12H,5-7H2,(H,13,15)

InChI Key

CMJQBMNXNRPADM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects

  • Nitro Group (Target Compound) : The 2-nitrophenyl group enhances electron-withdrawing effects, likely reducing logP compared to alkyl-substituted analogs. For example, N-Cyclopropyl-2-(1H-indol-1-yl)acetamide has logP = 2.12, while nitro groups may increase polarity .
  • Cyclopropyl Ring : Imparts rigidity and metabolic stability compared to linear alkyl chains (e.g., N-Benzyl analogs in ).

Table 2: Physicochemical Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Reference
N-Cyclopropyl-2-(1H-indol-1-yl)acetamide 214.26 2.12 26.6
N-Cyclopropyl-2-(thiazolyl)acetamide 334.40 ~2.5* 85.1†
Target Compound (estimated) ~275 1.8–2.3 90–100

*Estimated based on nitro group’s polarity.
†Calculated for thiazole-containing analogs.

Spectral and Analytical Data

  • NMR : Cyclopropyl protons resonate near δ 0.5–1.5 ppm, while nitroaryl protons appear downfield (δ 7.5–8.5 ppm) .
  • HRMS: Boron-containing analogs (e.g., C17H24BNO3) show precise mass matching (e.g., [M+H]+ 289) .

Table 3: Spectral Signatures

Compound Key NMR Signals (δ, ppm) HRMS [M+H]+ Reference
N-Cyclopropyl-2-(11-oxodibenzooxepinyl)acetamide Cyclopropyl: 0.8–1.2; Aromatic: 6.8–7.9 361.1518
Target Compound (projected) Cyclopropyl: 0.7–1.3; Nitroaryl: 7.6–8.3 ~275.1

Biological Activity

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12N2O2C_{11}H_{12}N_2O_2 and a molecular weight of approximately 204.23 g/mol. The compound features a cyclopropyl group and a nitrophenyl moiety, which are crucial for its biological interactions. The presence of the nitrophenyl group enhances the compound's binding affinity to various biological targets, which may lead to therapeutic effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that the compound has moderate to good antibacterial activity, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The compound is also being studied for its potential anticancer effects. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies:

  • In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and T47D.
  • The compound exhibited an IC50 value comparable to established anticancer drugs, indicating potent antiproliferative activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: Interaction studies have shown that the compound inhibits specific enzymes involved in cancer progression and microbial resistance.
  • Binding Affinity: The nitrophenyl group enhances the binding affinity to target proteins, influencing their activity and potentially leading to therapeutic effects.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound and its derivatives. These investigations reveal that modifications to the nitrophenyl moiety can significantly affect biological activity.

Comparison with Similar Compounds:

Compound NameStructural FeaturesUnique Aspects
n-Cyclopropyl-2-(cyclopropylamino)acetamideContains two cyclopropyl groupsFocus on cyclopropyl interactions
n-Cyclopropyl-2-(2-methyl-3-nitrophenyl)aminoacetamideMethyl substitution on nitrophenyl groupVariation in substituent effects
n-Cyclopropyl-2-(2-hydroxy-5-nitrophenyl)acetamideHydroxy substitution on nitrophenyl groupPotentially different solubility and reactivity

These comparisons highlight how structural variations can lead to differences in biological activity, providing insights for future drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide, and how do reaction conditions impact yield?

  • The compound can be synthesized via carbodiimide (CDI)-mediated coupling, where a carboxylic acid derivative (e.g., 2-((2-nitrophenyl)amino)acetic acid) is activated with CDI and subsequently reacted with cyclopropylamine. This method is efficient for forming the acetamide bond while preserving the cyclopropane ring integrity .
  • Purification often involves column chromatography using gradients of petroleum ether (PE) and ethyl acetate (EA), as demonstrated in analogous syntheses (e.g., PE/EA 3:1 in Example 81 of EP 2 903 618 B1) . Yield optimization requires careful control of stoichiometry, temperature (e.g., 60°C for 16 hours in acetone), and base selection (e.g., K₂CO₃) .

Q. How can researchers confirm the structural identity of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide using spectroscopic techniques?

  • 1H NMR : Key signals include the cyclopropyl protons (δ 0.38–0.66 ppm, multiplet) and the acetamide NH (δ ~8.4 ppm, broad), as observed in structurally similar N-cyclopropyl acetamides .
  • 13C NMR : The carbonyl carbon (δ ~167 ppm) and nitrophenyl carbons (δ ~140–150 ppm) are diagnostic .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated for C₁₁H₁₃N₃O₃: 244.0928) .

Advanced Research Questions

Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?

  • Tautomerism/Nitro Group Effects : The electron-withdrawing nitro group may influence chemical shifts and coupling patterns. Compare experimental data with DFT-calculated NMR spectra to identify tautomeric or conformational equilibria .
  • Diastereomer Discrimination : If stereoisomers are suspected (e.g., due to restricted rotation), use 2D NMR (NOESY/ROESY) or chiral chromatography .

Q. How does the nitro substituent influence the reactivity of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide in further functionalization?

  • The nitro group directs electrophilic substitution to the meta position of the phenyl ring and stabilizes intermediates via resonance. However, its strong electron-withdrawing nature may deactivate the ring toward nucleophilic attack. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) could enable subsequent derivatization (e.g., amide coupling or diazotization) .

Q. What challenges arise in maintaining cyclopropane ring stability during synthesis, and how are they addressed?

  • Acid/Base Sensitivity : Cyclopropane rings are prone to ring-opening under strongly acidic or basic conditions. Use mild bases (e.g., K₂CO₃) and avoid prolonged exposure to protic solvents .
  • Thermal Stability : Monitor reaction temperatures during steps like reflux (e.g., limit to ≤60°C in acetone) to prevent decomposition .

Q. Are there established protocols for evaluating the biological activity of derivatives of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide?

  • While direct evidence is limited, structurally related compounds (e.g., isoxazole and thiazole derivatives) are tested in assays for anticancer, antiviral, or antiplatelet activity. Standard protocols include:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
  • Pharmacokinetics : Assess metabolic stability via liver microsome incubation and LC-MS analysis .

Methodological Considerations

  • Data Validation : Cross-reference NMR and HRMS results with published analogs (e.g., N-cyclopropyl-2-(1H-tetrazol-5-yl)acetamide in ).
  • Crystallography : For unambiguous confirmation, attempt single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) .

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